
4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Übersicht
Beschreibung
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .
Synthesis Analysis
Furan compounds can be synthesized from various sources. For example, furan platform chemicals (FPCs) can be directly obtained from biomass (furfural and 5-hydroxy-methylfurfural) .Molecular Structure Analysis
The molecular structure of furan consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, they can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Research has explored the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters using palladium iodide catalyzed oxidative carbonylation, highlighting efficient conversion methods for furan derivatives (Gabriele et al., 2012). Another study focuses on the catalytic reactions of 4-Yn-1-ones to produce various heterocyclic derivatives, including furan and dihydropyridinone derivatives (Bacchi et al., 2005).
- Polymer-Assisted Synthesis : The polymer-assisted reaction of 4-(hydroxymethyl)furan-2(5H)-one with carboxylic acids using polystyrene-carbodiimide yielded an ester library, illustrating the versatility of furan derivatives in synthetic chemistry (Llovera et al., 2005).
Medicinal Chemistry and Biological Activity
- Antiprotozoal Agents : A study synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, demonstrating significant DNA affinity and in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, underscoring the potential of furan derivatives in antiprotozoal drug development (Ismail et al., 2004).
- Analytical and Spectral Study : Furan ring-containing organic ligands have been synthesized and tested for their antibacterial activities, showcasing the potential of furan derivatives in antimicrobial research (Patel, 2020).
Food Chemistry and Analysis
- Maillard Reaction Chromophores : The influence of carbohydrate moieties on the formation of furan-derived chromophores in the Maillard reaction has been reported, indicating the significance of furan derivatives in food chemistry and the understanding of browning reactions (Frank & Hofmann, 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-1-methyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-12-6-8(11(14)15)7(5-10(12)13)9-3-2-4-16-9/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVVGASBBQYGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)
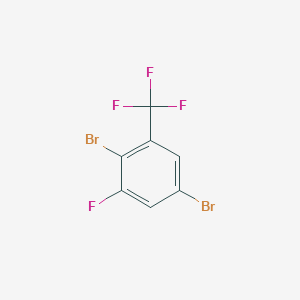
![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)
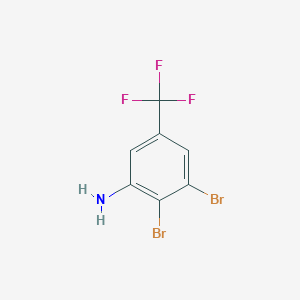
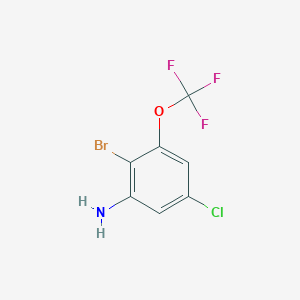
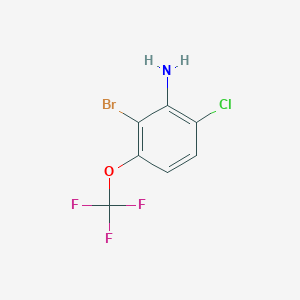
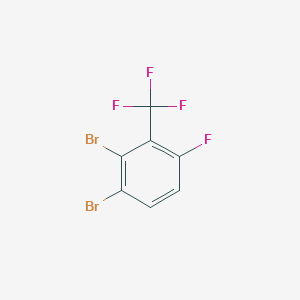
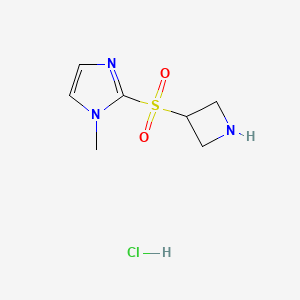
![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)
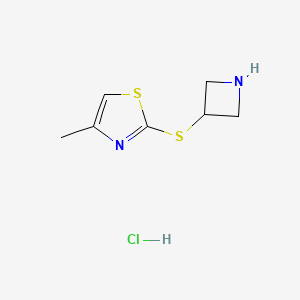
![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)
![4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1447724.png)
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)